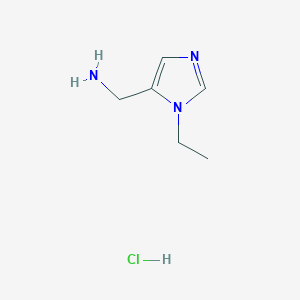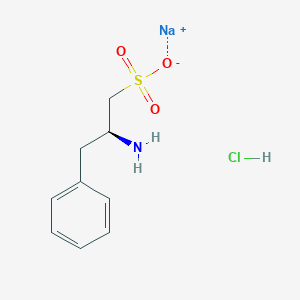
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F3IN2S and a molecular weight of 334.1 g/mol . This compound is characterized by the presence of iodine, trifluoromethylthio, and hydrazine functional groups, making it a unique and interesting subject for chemical research.
Métodos De Preparación
The synthesis of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-iodo-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis and purification would apply.
Análisis De Reacciones Químicas
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Iodo-2-(trifluoromethylthio)phenyl)hydrazine include:
1-(3-Iodo-5-(trifluoromethylthio)phenyl)hydrazine: This compound has a similar structure but with the trifluoromethylthio group in a different position.
1-(3-Bromo-2-(trifluoromethylthio)phenyl)hydrazine: This compound replaces the iodine atom with bromine, leading to different reactivity and properties.
1-(3-Iodo-2-(trifluoromethylsulfonyl)phenyl)hydrazine: This compound has a sulfonyl group instead of a thio group, which can significantly alter its chemical behavior.
Propiedades
Fórmula molecular |
C7H6F3IN2S |
|---|---|
Peso molecular |
334.10 g/mol |
Nombre IUPAC |
[3-iodo-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-4(11)2-1-3-5(6)13-12/h1-3,13H,12H2 |
Clave InChI |
VUNFQEPVJDXDOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)SC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)
